molecular formula C12H17N B1455786 2-Cyclobutyl-1-phenylethan-1-amine CAS No. 1432681-33-8

2-Cyclobutyl-1-phenylethan-1-amine

Cat. No.: B1455786
CAS No.: 1432681-33-8
M. Wt: 175.27 g/mol
InChI Key: NONUKKBEZAIXNH-UHFFFAOYSA-N
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Description

2-Cyclobutyl-1-phenylethan-1-amine is a chemical compound with the molecular formula C12H17N . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutyl group and a phenyl group attached to an ethan-1-amine . The exact structural details such as bond lengths and angles would require further computational or experimental studies.

Scientific Research Applications

Synthetic Applications

2-Cyclobutyl-1-phenylethan-1-amine and its derivatives have been explored for their potential in synthetic organic chemistry. A study outlined an efficient synthesis of 3-aminocyclobut-2-en-1-ones, showcasing the versatility of cyclobutyl derivatives in facilitating the construction of structurally complex and functionally diverse molecular architectures. These compounds were found to be potent VLA-4 antagonists, highlighting their potential therapeutic applications (S. Brand et al., 2003). Furthermore, the application of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides with amines demonstrated the role of cyclobutyl derivatives in facilitating the synthesis of secondary or tertiary amines (A. Gajare et al., 2004).

Medicinal Chemistry and Pharmacology

The vasorelaxant effects of 1-nitro-2-phenylethane, a structural analog, were studied to understand its mechanism of action in inducing vasodilation. This research provided insights into the pharmacological activities of phenylethane derivatives, implicating their potential in cardiovascular therapies (T. S. Brito et al., 2013). Another study highlighted the antimycobacterial activity of novel thiourea compounds derived from cyclobutyl-1,3-oxazol-2-yl, demonstrating significant in vitro and in vivo activity against multidrug-resistant Mycobacterium tuberculosis. This underscores the potential of cyclobutyl derivatives in developing new antimicrobial agents (D. Sriram et al., 2007).

Material Science and Chemistry

Cyclobutyl phenyl sulfide synthesis illustrated the utility of cyclobutyl derivatives in the preparation of spirocyclic cyclopentanones, relevant for the construction of glucokinase activators (GKAs) for type 2 diabetes treatment (M. Fyfe et al., 2005). Additionally, cyclometalation studies involving primary benzyl amines with ruthenium(II), rhodium(III), and iridium(III) complexes revealed the cyclometalation of chiral and achiral primary amines, including 1-phenylethylamine derivatives, providing insights into the formation of cationic products with potential applications in catalysis and material science (Jean‐Baptiste Sortais et al., 2007).

Properties

IUPAC Name

2-cyclobutyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12(9-10-5-4-6-10)11-7-2-1-3-8-11/h1-3,7-8,10,12H,4-6,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONUKKBEZAIXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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